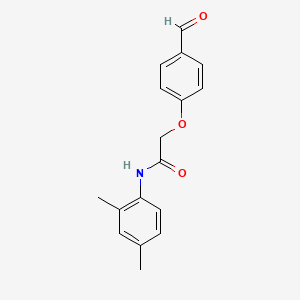
N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, and a formylphenoxy group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride to form N-(2,4-dimethylphenyl)chloroacetamide.
Substitution Reaction: The intermediate N-(2,4-dimethylphenyl)chloroacetamide is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is N-(2,4-dimethylphenyl)-2-(4-carboxyphenoxy)acetamide.
Reduction: The major product is N-(2,4-dimethylphenyl)-2-(4-hydroxymethylphenoxy)acetamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(4-hydroxyphenoxy)acetamide
- N-(2,4-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets that are not possible with other substituents.
生物活性
N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various chemical pathways, including oxidation and substitution reactions. The compound features a formyl group that may interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The phenoxyacetamide structure enhances its binding affinity to hydrophobic pockets in target molecules.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophiles in proteins or enzymes, inhibiting their function. Additionally, the compound may modulate various physiological processes through its interactions with receptors and enzymes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, showing potential cytotoxic effects.
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.
- Anticonvulsant Activity : Analogous compounds have shown anticonvulsant effects in animal models, suggesting that this compound could have similar properties .
Case Studies
- Anticancer Evaluation : In a study involving human cancer cell lines, this compound demonstrated an IC50 value indicating significant cytotoxicity against specific types of cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Anti-inflammatory Mechanism : A comparative study assessed the anti-inflammatory effects of this compound against standard anti-inflammatory drugs. Results showed a comparable reduction in inflammation markers, suggesting its potential as an alternative treatment option.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-8-16(13(2)9-12)18-17(20)11-21-15-6-4-14(10-19)5-7-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHXDVVDKPYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













